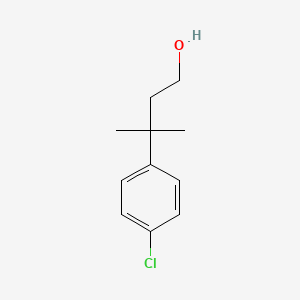
1-Boc-3-(4-isopropylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(4-isopropylphenyl)piperazine is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Boc-3-(4-isopropylphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-Boc-piperazine with 4-isopropylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-3-(4-isopropylphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc protecting group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: Alkylated or acylated piperazine derivatives.
Deprotection Reactions: Free amine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(4-isopropylphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of piperazine derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(4-isopropylphenyl)piperazine depends on its specific application and the target molecule it interacts withThe Boc group provides protection during synthetic processes and can be removed to reveal the active amine, which can then interact with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-piperazine: A Boc-protected piperazine used in similar synthetic applications.
4-Isopropylbenzyl chloride: A precursor used in the synthesis of 1-Boc-3-(4-isopropylphenyl)piperazine.
Other Piperazine Derivatives: Compounds such as 1-Boc-4-(3-hydroxypropyl)piperazine and 1-Boc-3-oxopiperazine share structural similarities and are used in related research applications.
Uniqueness
This compound is unique due to the presence of the isopropylphenyl group, which can impart specific biological and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized pharmaceutical compounds .
Eigenschaften
Molekularformel |
C18H28N2O2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl 3-(4-propan-2-ylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)14-6-8-15(9-7-14)16-12-20(11-10-19-16)17(21)22-18(3,4)5/h6-9,13,16,19H,10-12H2,1-5H3 |
InChI-Schlüssel |
UZOMWIBYDSDHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)

![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)








![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)

